molecular formula C18H16F3N5O2 B4055942 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

Cat. No.: B4055942
M. Wt: 391.3 g/mol
InChI Key: CQNNZQANSLMICL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,5-oxadiazole ring, a pyrazolo[4,3-c]pyridine ring, and a trifluoromethyl group. Oxadiazole derivatives are an important class of heterocyclic compounds . They have been studied due to their broad range of chemical and biological properties .

Scientific Research Applications

Synthetic Applications and Heterocyclic Compounds

  • Research on the synthesis of new series of pyridine and fused pyridine derivatives explores various reactions to obtain isoquinoline, pyrido pyrimidine derivatives, and pyrazolo-pyridine derivatives. These methods provide a foundation for the synthesis of complex molecules that could have potential applications in pharmaceuticals and materials science (Al-Issa, 2012).

Antimicrobial Activity

  • Studies on novel indol compounds containing oxadiazoles have demonstrated the preparation of compounds with significant antimicrobial activity, highlighting the potential of oxadiazole derivatives in developing new antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).

Antimycobacterial Activity

  • The synthesis of nicotinic acid hydrazide derivatives and their evaluation for antimycobacterial activity provide insights into the potential therapeutic applications of pyridine derivatives against mycobacterial infections (Sidhaye et al., 2011).

Anticancer Activity

  • Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the therapeutic potential of such compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

Corrosion Inhibition

  • The study on the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid system demonstrates the application of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Sudheer & Quraishi, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-10-15(25-28-24-10)8-16(27)26-7-6-14-13(9-26)17(23-22-14)11-2-4-12(5-3-11)18(19,20)21/h2-5H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNNZQANSLMICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)N2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

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